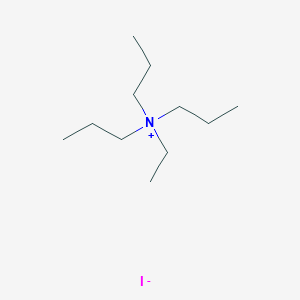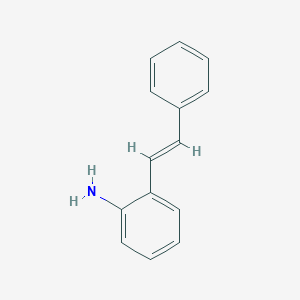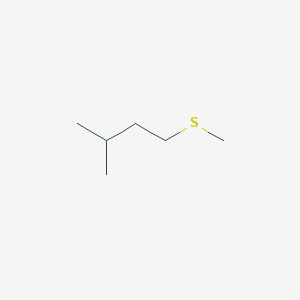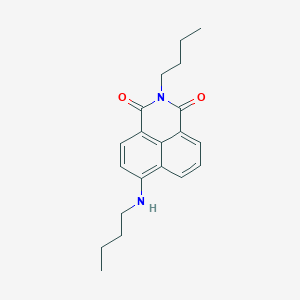![molecular formula C15H23N6O5S+ B083431 [(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium CAS No. 14031-35-7](/img/structure/B83431.png)
[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-adenosyl-D-methionine is a sulfonium compound. It is an enantiomer of a S-adenosyl-L-methionine.
Scientific Research Applications
SAM-e and Its Therapeutic Principles
S-Adenosylmethionine (SAM-e) has significant therapeutic potential. It has been studied for treating conditions like depression, cirrhosis, osteoarthritis, and Alzheimer's disease. Initially discovered in 1952, its multifaceted roles in biochemical processes, especially as a methyl donor, have been emphasized. Research highlights its capability in enhancing liver regeneration in alcoholic cirrhosis patients. Further studies are encouraged to explore its uses and the underlying mechanisms of action (Shankar, 2013).
Synthesis of Carba Analogues
The synthesis of carba analogues of 2'-deoxy-4'-C-(hydroxymethyl)nucleosides has been explored. This research is significant for the understanding of nucleoside analogues, which are crucial in various biological processes and pharmaceutical applications. The process involves the addition of sodium salt of thymine and adenine to specific dimethyl compounds (Hřebabecký & Holý, 1999).
Immunobiological Activity
The study of 2-amino-3-(purin-9-yl)propanoic acids revealed their significance in immunostimulatory and immunomodulatory activities. These compounds, especially the 2-amino-6-sulfanylpurine derivative, have shown potential in enhancing the secretion of chemokines and augmenting NO biosynthesis. This line of research is vital for developing new therapeutic agents targeting immune responses (Doláková et al., 2005).
C(6)N(7)‐cyclized Purines
Research on C(6)N(7)‐cyclized purines has provided insights into the cyclization processes of purines. These studies are crucial in the field of organic chemistry, particularly in understanding the structural and functional aspects of purine compounds, which are essential in biological systems (Griengl et al., 1984).
Prodrugs for Methyldopa
The study of (2-oxo-1,3-dioxol-4-yl)methyl esters as prodrugs for methyldopa indicates their potential in the treatment of hypertension. These esters have shown to be viable prodrugs, enhancing the bioavailability of methyldopa, a well-known antihypertensive agent. This research is significant for pharmaceutical development, particularly in improving drug delivery systems (Saari et al., 1984).
properties
CAS RN |
14031-35-7 |
|---|---|
Product Name |
[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium |
Molecular Formula |
C15H23N6O5S+ |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[(3R)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8-,10-,11-,14-,27?/m1/s1 |
InChI Key |
MEFKEPWMEQBLKI-XCPQSEKJSA-O |
Isomeric SMILES |
C[S+](CC[C@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



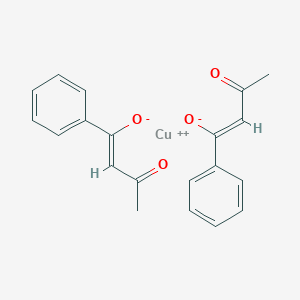
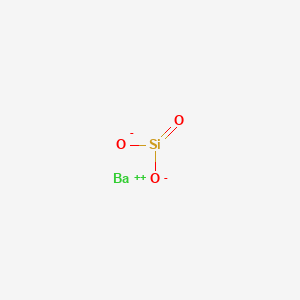
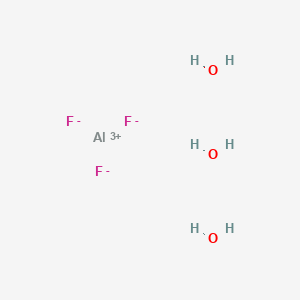
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)
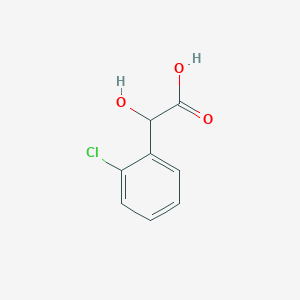

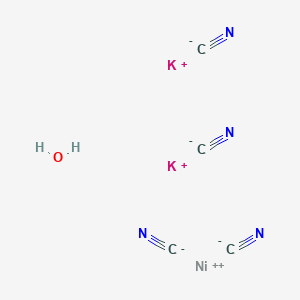
![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
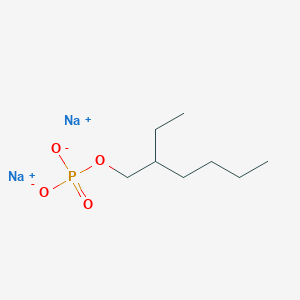
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)](/img/structure/B83368.png)
